Evidence 1: Unmatched Selectivity in Isomer-Specific Detection via Deoxyribozyme Cleavage
RNA-cleaving deoxyribozymes can be engineered for absolute isomer discrimination. A deoxyribozyme specifically selected for 3-methylcytidine (m³C) demonstrated a 10- to 30-fold accelerated cleavage rate of its target m³C-modified RNA compared to its activity on unmodified RNA or RNA containing the positional isomers N⁴-methylcytidine (m⁴C) and 5-methylcytidine (m⁵C) [1]. This provides a functional, enzymatic basis for the unique recognition of m³C.
| Evidence Dimension | Deoxyribozyme-Mediated RNA Cleavage Rate |
|---|---|
| Target Compound Data | 10- to 30-fold acceleration over unmodified RNA |
| Comparator Or Baseline | Unmodified RNA; N⁴-methylcytidine (m⁴C); 5-methylcytidine (m⁵C) |
| Quantified Difference | 10- to 30-fold higher cleavage activity for m³C-modified substrate vs. unmodified or other isomer-modified substrates |
| Conditions | In vitro selection and cleavage assays using synthetic RNA oligonucleotides. |
Why This Matters
This data proves that m³C is not just analytically distinct but also biochemically unique, meaning its detection and study cannot be substituted by any other methylcytidine isomer, making a high-purity m³C standard essential for accurate epitranscriptomic mapping.
- [1] Liaqat, A., Sednev, M. V., Stiller, C., & Höbartner, C. (2021). RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA. Angewandte Chemie International Edition, 60(35), 19058–19062. View Source
